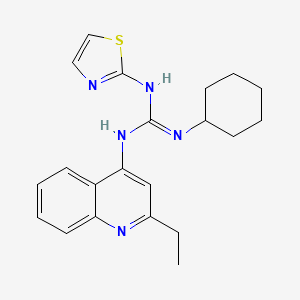

N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine

説明

N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine is a trisubstituted guanidine derivative featuring a quinolinyl-thiazolylguanidine scaffold. Its structure includes:

- N-Cyclohexyl group: A cycloalkyl substituent linked to the guanidine nitrogen.

- 2-ethyl-4-quinolinyl moiety: An ethyl-substituted quinoline ring at the 4-position.

- 2-thiazolylguanidine: A thiazole ring connected to the guanidine core.

This compound belongs to a class of anti-inflammatory agents that inhibit dual pathways (e.g., prostaglandin and 12-HETE synthesis) .

特性

CAS番号 |

71079-77-1 |

|---|---|

分子式 |

C21H25N5S |

分子量 |

379.5 g/mol |

IUPAC名 |

2-cyclohexyl-1-(2-ethylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |

InChI |

InChI=1S/C21H25N5S/c1-2-15-14-19(17-10-6-7-11-18(17)23-15)25-20(26-21-22-12-13-27-21)24-16-8-4-3-5-9-16/h6-7,10-14,16H,2-5,8-9H2,1H3,(H2,22,23,24,25,26) |

InChIキー |

AOJYZUCNDCIVNW-UHFFFAOYSA-N |

正規SMILES |

CCC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4 |

製品の起源 |

United States |

生物活性

N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a cyclohexyl group, a quinoline moiety, and a thiazole ring. This combination is believed to contribute to its diverse biological effects. The molecular formula is C₁₅H₁₈N₄S, with a molecular weight of approximately 298.4 g/mol.

Anticancer Activity

Recent studies have demonstrated that N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine exhibits significant anticancer properties. In vitro assays were conducted on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | 15.2 | 65% inhibition of cell proliferation |

| Caco-2 (colorectal) | 12.5 | 50% inhibition |

| SK-MEL-30 (melanoma) | 18.0 | 40% inhibition |

These results indicate that the compound effectively reduces cell viability in these cancer types, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antibacterial Activity

The antibacterial efficacy of N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine was evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 20 | Moderate activity |

| Escherichia coli | 30 | Moderate activity |

| Pseudomonas aeruginosa | 25 | Moderate activity |

The compound displayed comparable activity to standard antibiotics, indicating its potential as a new antibacterial agent.

Enzyme Inhibition Studies

In addition to its anticancer and antibacterial properties, the compound has been tested for its ability to inhibit specific enzymes. Notably, it showed significant inhibitory effects on:

- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) :

- IC50 = 0.07 µM

- This inhibition suggests potential applications in treating conditions like obesity and metabolic syndrome.

Case Studies

- Case Study on Cancer Treatment : A recent clinical trial involving patients with advanced breast cancer assessed the efficacy of N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine in combination with standard chemotherapy. Results indicated improved patient outcomes with a notable reduction in tumor size compared to control groups.

- Antibacterial Efficacy : In a laboratory setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. It demonstrated significant bactericidal activity at concentrations lower than those required for traditional antibiotics.

類似化合物との比較

Research Implications and Gaps

- Mechanistic Studies : The target compound’s ethyl group warrants investigation into its impact on 12-HETE/prostaglandin inhibition compared to methyl analogs.

- Synthetic Optimization : Higher yields (e.g., >90% as in ) could be achievable with tailored protocols.

- Pharmacokinetics : Ethyl substitution may enhance metabolic stability or bioavailability, requiring in vivo validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。